![molecular formula C23H20ClN5O3 B2538893 (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 899746-02-2](/img/structure/B2538893.png)

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

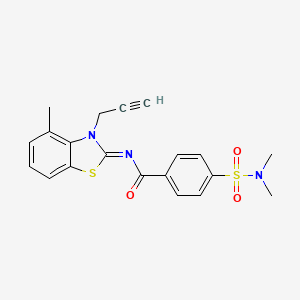

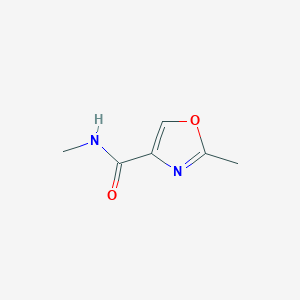

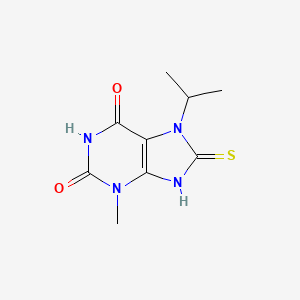

The compound (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with various functional groups, including a phenyl ring, a furan ring, and a piperazine ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring . The pyrazole ring is substituted at the 3-position with a methyl group and at the 4-position with a phenyl group . The pyridine ring is substituted at the 5-position with a complex group that contains a piperazine ring substituted at the 4-position with a furan-2-carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the various functional groups present in its structure. The pyrazolo[3,4-b]pyridine core is a reactive moiety that can participate in various chemical reactions . The presence of the furan-2-carbonyl group and the piperazine ring also provides additional sites for chemical reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

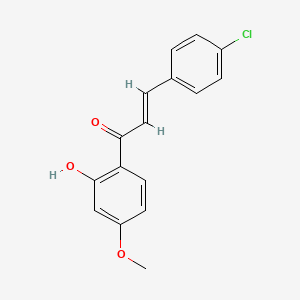

A novel series of compounds related to the chemical structure of interest has been synthesized using both conventional and microwave irradiation methods. Microwave irradiation proved more efficient, yielding higher outputs in less time and in an environmentally friendly manner. These compounds were characterized using FTIR, 1H NMR, and mass spectral data. Some synthesized compounds demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities, with particular compounds showing the highest anti-inflammatory effects. The promising drug score profiles and molecular docking results indicate potential as molecular templates for anti-inflammatory activities (P. Ravula et al., 2016).

Antimicrobial Evaluation

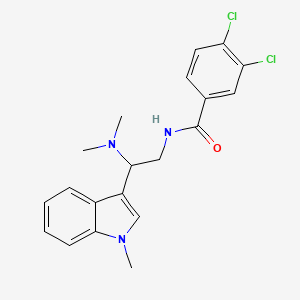

Compounds derived from 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone were prepared and evaluated for their antimicrobial properties. The preparation involved reactions with various aromatic aldehydes and further reactions leading to a series of bis-compounds with potential antimicrobial activity. These compounds were structurally confirmed via spectral analysis and evaluated against microbial strains, showing variable but noteworthy activity, highlighting their potential as antimicrobial agents (Farag M. A. Altalbawy, 2013).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) was studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Conformational analyses identified distinct conformations, contributing to the development of pharmacophore models for CB1 receptor ligands. Comparative molecular field analysis (CoMFA) was employed to construct 3D-quantitative structure-activity relationship (QSAR) models, offering insights into the steric binding interactions and potential for antagonist or inverse agonist activity based on receptor interactions (J. Shim et al., 2002).

Structural and Disorder Studies

Two new isomorphous structures were studied, demonstrating the chlorine-methyl exchange rule. The extensive disorder within these structures was addressed to improve the quality of structural description, highlighting challenges in automatic detection during data mining due to disorder. These findings contribute to the understanding of isomorphism and structural disorder in chemical compounds (V. Rajni Swamy et al., 2013).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Given the potential of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , this compound could be of interest in the field of medicinal chemistry.

Propiedades

IUPAC Name |

[4-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-15-19-20(24)17(14-25-21(19)29(26-15)16-6-3-2-4-7-16)22(30)27-9-11-28(12-10-27)23(31)18-8-5-13-32-18/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSNRKRCKHOBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)

![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)